2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyridine-Thiophene Intermediate: : The initial step involves the synthesis of the 5-(thiophen-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated pyridine under palladium catalysis .
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Introduction of the Fluorine Atom: : The fluorination step can be performed using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the aromatic ring .
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Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the fluorinated pyridine-thiophene intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones .
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Reduction: : The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents such as sodium borohydride.
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Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Sodium methoxide, potassium thiolate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophenes or pyridines
Scientific Research Applications
Chemistry
In chemistry, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to form stable complexes with biological macromolecules.
Medicine
Medicinally, this compound shows potential as a therapeutic agent. Its structural components suggest it could be explored for anti-inflammatory, anti-cancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism by which 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, while the thiophene and pyridine rings provide aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)19-9-12-7-14(10-18-8-12)13-5-6-22-11-13/h1-8,10-11,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOHPHZQEDQYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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